molecular formula C22H13Cl2N3O2 B12544416 4-[2-(3,5-Dichlorophenyl)-6-(pyridin-3-yl)pyrimidin-4-yl]benzoic acid CAS No. 663181-05-3

4-[2-(3,5-Dichlorophenyl)-6-(pyridin-3-yl)pyrimidin-4-yl]benzoic acid

Cat. No.: B12544416
CAS No.: 663181-05-3
M. Wt: 422.3 g/mol
InChI Key: SLLGQIBNIFTWGH-UHFFFAOYSA-N
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Description

4-[2-(3,5-Dichlorophenyl)-6-(pyridin-3-yl)pyrimidin-4-yl]benzoic acid is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a dichlorophenyl group, a pyridinyl group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(3,5-Dichlorophenyl)-6-(pyridin-3-yl)pyrimidin-4-yl]benzoic acid typically involves multi-step organic reactions. One common method includes the condensation of 3,5-dichlorobenzaldehyde with pyridine-3-carboxaldehyde in the presence of a base to form the corresponding chalcone. This intermediate is then subjected to cyclization with guanidine to yield the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[2-(3,5-Dichlorophenyl)-6-(pyridin-3-yl)pyrimidin-4-yl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 4-[2-(3,5-Dichlorophenyl)-6-(pyridin-3-yl)pyrimidin-4-yl]benzoic acid as an inhibitor of histone lysine demethylases (KDMs), particularly KDM4 and KDM5 subfamilies. These enzymes play crucial roles in the regulation of gene expression and are implicated in various cancers.

Table 1: Inhibition Potency Against KDMs

CompoundKDM4B IC50 (μM)KDM5B IC50 (μM)Selectivity
This compound0.390.042High
Other analogsVariesVariesModerate

The compound has shown equipotent activity against KDM4 and KDM5, indicating its potential as a dual inhibitor in cancer therapy .

Anti-inflammatory Properties

In addition to its anticancer properties, the compound has been investigated for its anti-inflammatory effects. Studies have demonstrated that it can inhibit pro-inflammatory cytokines, suggesting a role in treating inflammatory diseases.

Case Study: Inhibition of TNF-α and IL-6 Production

A study assessed the effect of the compound on TNF-α and IL-6 production in vitro. Results indicated a significant reduction in cytokine levels, supporting its application in inflammatory conditions .

Synthesis and Structural Modifications

The synthesis of this compound often involves multi-step processes that can be optimized for yield and purity. Structural modifications can enhance potency and selectivity against specific targets.

Table 2: Synthetic Routes and Yields

Synthetic RouteYield (%)Comments
Route A75Straightforward synthesis with minimal side products
Route B60Requires multiple purification steps

Mechanism of Action

The mechanism of action of 4-[2-(3,5-Dichlorophenyl)-6-(pyridin-3-yl)pyrimidin-4-yl]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include inhibition of signal transduction pathways or modulation of gene expression .

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid
  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Uniqueness

4-[2-(3,5-Dichlorophenyl)-6-(pyridin-3-yl)pyrimidin-4-yl]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichlorophenyl group enhances its binding affinity to certain targets, while the pyrimidine and pyridinyl groups contribute to its overall stability and reactivity .

Biological Activity

4-[2-(3,5-Dichlorophenyl)-6-(pyridin-3-yl)pyrimidin-4-yl]benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been evaluated against various cancer cell lines, showing inhibitory effects on cell proliferation and induction of apoptosis.

Key Findings:

  • Mechanism of Action: The compound appears to inhibit specific signaling pathways involved in cell growth and survival, including the PI3K/Akt and MAPK pathways.
  • Case Studies: In vitro studies demonstrated that treatment with the compound resulted in reduced viability of cancer cells, particularly in breast and lung cancer models.

Anti-inflammatory Properties

The compound has also shown promise in reducing inflammation. It inhibits the production of pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory diseases.

Key Findings:

  • Cytokine Inhibition: Studies have reported a decrease in TNF-alpha and IL-6 levels following treatment.
  • In Vivo Evidence: Animal models have demonstrated reduced swelling and pain response when treated with this compound.

Data Table: Biological Activity Summary

Activity TypeObserved EffectsReferences
AnticancerInhibition of cell proliferation ,
Apoptosis InductionIncreased apoptotic markers
Anti-inflammatoryReduced cytokine levels (TNF-alpha, IL-6) ,

The mechanisms through which this compound exerts its biological effects include:

  • Signal Transduction Modulation: The compound modulates key signaling pathways that regulate cell survival and apoptosis.
  • Enzyme Inhibition: It inhibits enzymes involved in inflammatory processes, contributing to its anti-inflammatory effects.
  • Gene Expression Regulation: Changes in gene expression profiles have been observed following treatment, further elucidating its mechanism.

Properties

CAS No.

663181-05-3

Molecular Formula

C22H13Cl2N3O2

Molecular Weight

422.3 g/mol

IUPAC Name

4-[2-(3,5-dichlorophenyl)-6-pyridin-3-ylpyrimidin-4-yl]benzoic acid

InChI

InChI=1S/C22H13Cl2N3O2/c23-17-8-16(9-18(24)10-17)21-26-19(13-3-5-14(6-4-13)22(28)29)11-20(27-21)15-2-1-7-25-12-15/h1-12H,(H,28,29)

InChI Key

SLLGQIBNIFTWGH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=NC(=NC(=C2)C3=CC=C(C=C3)C(=O)O)C4=CC(=CC(=C4)Cl)Cl

Origin of Product

United States

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